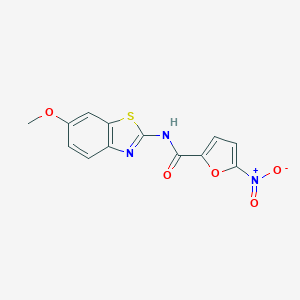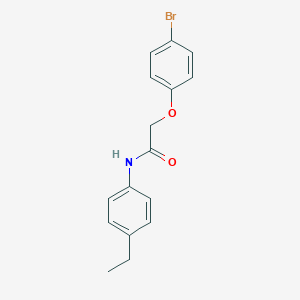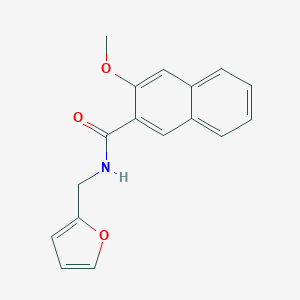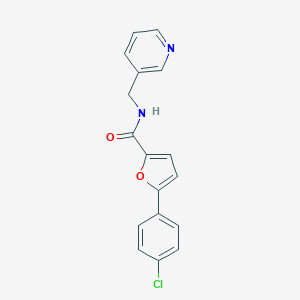
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, also known as MBC-2, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain proteins that are involved in cell proliferation and survival. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been shown to increase the levels of reactive oxygen species, which can lead to oxidative stress and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide in lab experiments is its potential as an anticancer agent. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been shown to have relatively low toxicity in normal cells. However, one limitation of using N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide. One area of research could involve further investigation of its mechanism of action. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide could be studied in combination with other anticancer agents to determine if it has synergistic effects.
Métodos De Síntesis
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form an intermediate product. This intermediate is then reacted with 5-nitrofurfural in the presence of sodium ethoxide to yield N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C13H9N3O5S |
|---|---|
Peso molecular |
319.29 g/mol |
Nombre IUPAC |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H9N3O5S/c1-20-7-2-3-8-10(6-7)22-13(14-8)15-12(17)9-4-5-11(21-9)16(18)19/h2-6H,1H3,(H,14,15,17) |
Clave InChI |
GWUVRBRWNNWQJC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Solubilidad |
2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)





![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)